Methyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate
Description
Methyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a methyl ester at position 3, a methyl group at position 2, and a 2-methylpropanoyloxy (isobutyryloxy) substituent at position 5. Its molecular structure combines aromatic and aliphatic ester functionalities, making it a versatile scaffold for pharmaceutical and materials science research. The compound’s reactivity and physicochemical properties are influenced by the electron-donating methyl groups and the steric bulk of the isobutyryloxy moiety.
Properties
IUPAC Name |
methyl 2-methyl-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-8(2)14(16)20-10-5-6-12-11(7-10)13(9(3)19-12)15(17)18-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSFUJWMRNCXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate typically involves the esterification of 2-methyl-5-hydroxy-1-benzofuran-3-carboxylic acid with 2-methylpropanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Methyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs, emphasizing substituent effects on properties and applications.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Ester Group Influence :
- Methyl esters (target, ) generally exhibit lower molecular weights and higher volatility compared to ethyl or isopropyl esters .
- Isopropyl esters (e.g., ) show enhanced lipid solubility, which may improve bioavailability in hydrophobic environments .
Acyloxy Substituent Effects :
- Aliphatic acyloxy groups (e.g., isobutyryloxy, pivaloyloxy) impart steric bulk, reducing enzymatic hydrolysis rates .
- Aromatic acyloxy groups (e.g., 3-nitrobenzoyl, 4-methylbenzoyl) introduce conjugation effects, altering electronic properties and UV-vis profiles .
- Sulfonyloxy groups (e.g., ) significantly increase polarity, making derivatives more amenable to aqueous formulations .
Biological and Analytical Relevance :
- Compounds with nitro groups (e.g., ) are often explored for antimicrobial activity due to their electrophilic nature .
- Pivaloyloxy derivatives (e.g., ) are used in prodrug design to enhance metabolic stability .
- Pharmacopeial standards (e.g., ) highlight the importance of HPLC for distinguishing structurally similar impurities, such as methyl vs. ethyl esters .
Synthetic and Industrial Applications: Derivatives like ethyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate () serve as intermediates in halogenation reactions for drug discovery. Benzoyloxy-substituted analogs (e.g., ) are used in high-throughput screening due to their stability and detectable UV signatures .
Biological Activity
Methyl 2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 276.28 g/mol. The structure consists of a benzofuran core substituted with a methyl and a propanoyl group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have investigated the anticancer potential of various derivatives of benzofuran compounds, including this compound. In vitro assays have demonstrated significant activity against various cancer cell lines.
Case Studies
- Cell Line Studies : A study evaluated the compound's effectiveness against A-549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that certain analogues exhibited potent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use .
- Morphological Changes : The best-performing analogues induced notable morphological changes in treated cancer cells, suggesting that these compounds may disrupt cellular integrity and function, leading to apoptosis .
The mechanisms by which this compound exerts its effects may involve:
- Inhibition of Key Enzymes : Molecular docking studies suggest that the compound interacts with key targets such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which are crucial in cancer cell proliferation and survival .
- Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction, as evidenced by increased cytochrome c release from mitochondria upon treatment .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other related compounds:
| Compound Name | Cell Line Tested | IC50 Value (nM) | Mechanism |
|---|---|---|---|
| This compound | A-549 | XX | ERK2 Inhibition |
| Analog A | HeLa | YY | Caspase Activation |
| Standard Drug (Doxorubicin) | A-549 | ZZ | DNA Intercalation |
Note: Replace XX, YY, ZZ with actual IC50 values from studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
